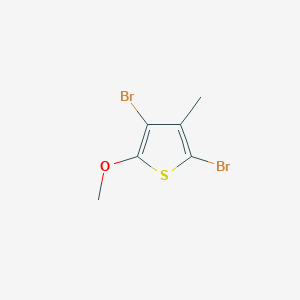
2,4-Dibromo-5-methoxy-3-methylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-5-methoxy-3-methylthiophene is a heterocyclic compound with the molecular formula C6H6Br2OS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dibromo-5-methoxy-3-methylthiophene can be synthesized through several methods. One common approach involves the bromination of 5-methoxy-3-methylthiophene using bromine in the presence of a catalyst. The reaction typically occurs at room temperature and yields the desired dibromo compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-5-methoxy-3-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding thiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include debrominated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-5-methoxy-3-methylthiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of conductive polymers and other advanced materials.
Pharmaceuticals: The compound is investigated for its potential use in drug development and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-5-methoxy-3-methylthiophene involves its interaction with various molecular targets. The bromine atoms and the methoxy group play crucial roles in its reactivity and interaction with other molecules. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other substituents. Additionally, the sulfur atom in the thiophene ring can engage in redox reactions, contributing to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dibromo-3-methylthiophene
- 3,5-Dibromo-2-methylthiophene
- 2-Bromo-3-methoxythiophene
Uniqueness
2,4-Dibromo-5-methoxy-3-methylthiophene is unique due to the specific positioning of the bromine atoms and the methoxy group on the thiophene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the methoxy group at the 5-position can influence the electron density of the ring, affecting its reactivity in substitution and oxidation reactions .
Eigenschaften
Molekularformel |
C6H6Br2OS |
|---|---|
Molekulargewicht |
285.99 g/mol |
IUPAC-Name |
2,4-dibromo-5-methoxy-3-methylthiophene |
InChI |
InChI=1S/C6H6Br2OS/c1-3-4(7)6(9-2)10-5(3)8/h1-2H3 |
InChI-Schlüssel |
RVQFEDPKQBDYHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1Br)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


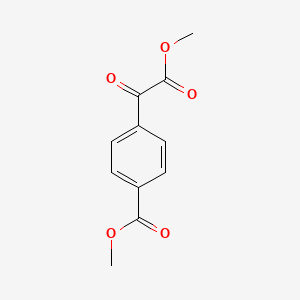
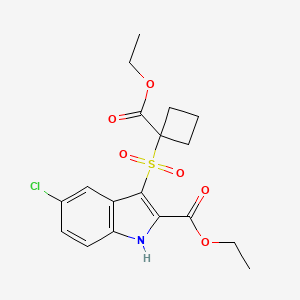
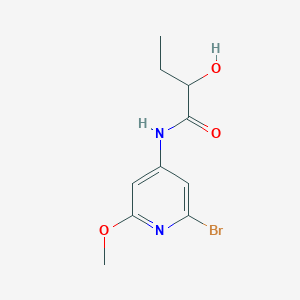
![1-[2-(Cyclopropylmethoxy)phenyl]piperazine](/img/structure/B13878100.png)


![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B13878119.png)
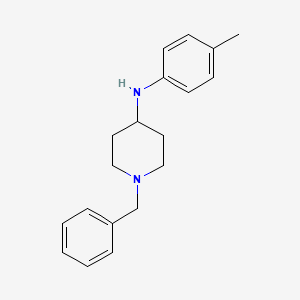
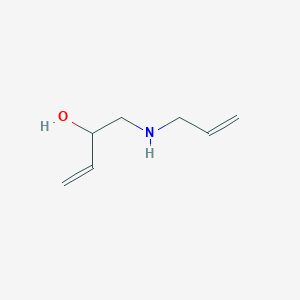
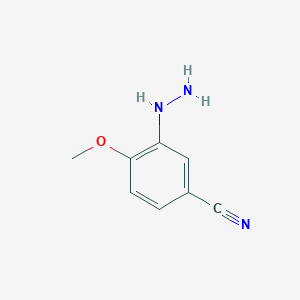
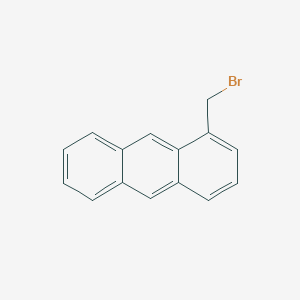
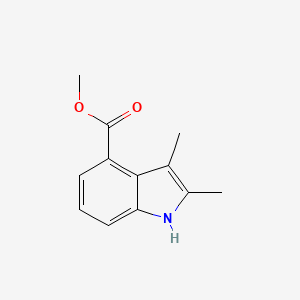
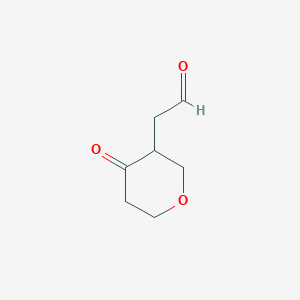
![Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13878164.png)
